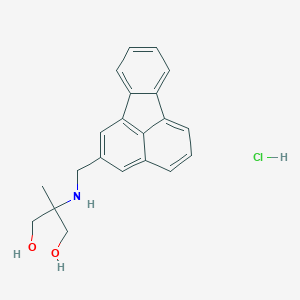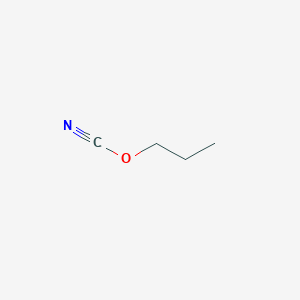
Difenilfosfinato de etilo
Descripción general
Descripción
Ethyl diphenylphosphinate is an organophosphorus compound with the molecular formula C14H15OP. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Ethyl diphenylphosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands and catalysts.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of flame retardants and plasticizers due to its stability and reactivity.
Mecanismo De Acción
Target of Action
Ethyl diphenylphosphinite is an organophosphorus compound Organophosphorus compounds are known to interact with a wide range of biological targets, including enzymes and receptors .
Mode of Action
It’s known that organophosphorus compounds can alter the function of their targets through various mechanisms, such as inhibition, activation, or modulation .
Biochemical Pathways
Ethyl diphenylphosphinite is involved in the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) and δ-valerolactone (δ-VL), acting as an initiator . This process involves the activated monomer mechanism (AMM) and the reversible chain end deactivation process .
Pharmacokinetics
The pharmacokinetics of organophosphorus compounds can vary widely depending on their chemical structure and the biological system in which they are present .
Result of Action
The primary result of Ethyl diphenylphosphinite’s action in the context of ring-opening polymerization is the formation of poly(ε-caprolactone)s (PCLs) and poly(δ-valerolactone)s (PVLs) with controlled molar masses .
Action Environment
The action of Ethyl diphenylphosphinite, like other organophosphorus compounds, can be influenced by various environmental factors. For instance, the medium acidity of diphenyl phosphate (DPP), used as a dual-role organocatalyst in the ring-opening polymerization, is crucial for controlling the contents of the active and dormant species .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Ethyl diphenylphosphinate are not well-studied. It is known to participate in various chemical reactions. For instance, it is used as an initiator in the ring-opening polymerization of ε-caprolactone and δ-valerolactone
Molecular Mechanism
It is known to participate in chemical reactions as an initiator
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl diphenylphosphinate can be synthesized through the reaction of diphenylphosphinic chloride with ethyl alcohol in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like toluene .
Industrial Production Methods: In industrial settings, the synthesis of ethyl diphenylphosphinate often involves the use of large-scale reactors where diphenylphosphinic chloride and ethyl alcohol are combined under controlled conditions. The reaction is monitored to ensure complete conversion and high yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl diphenylphosphinate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to produce diphenylphosphinic acid and ethanol.
Oxidation: It can be oxidized to form diphenylphosphinic acid.
Substitution: Ethyl diphenylphosphinate can participate in substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of aqueous acid or base solutions.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed:
Hydrolysis: Diphenylphosphinic acid and ethanol.
Oxidation: Diphenylphosphinic acid.
Substitution: Products depend on the nucleophile used, resulting in compounds like diphenylphosphinic amides or thiolates.
Comparación Con Compuestos Similares
Ethyl phenylphosphinate: Similar in structure but with one phenyl group replaced by a hydrogen atom.
Methyl diphenylphosphinate: Similar but with a methyl group instead of an ethyl group.
Diphenylphosphinic acid: The hydrolysis product of ethyl diphenylphosphinate.
Uniqueness: Ethyl diphenylphosphinate is unique due to its specific reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes. Its ability to undergo various chemical reactions while maintaining stability sets it apart from other similar compounds.
Propiedades
IUPAC Name |
[ethoxy(phenyl)phosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O2P/c1-2-16-17(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJASDLTCXIYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354763 | |
| Record name | ethyl diphenylphosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1733-55-7 | |
| Record name | ethyl diphenylphosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl diphenylphosphinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for Ethyl Diphenylphosphinate?
A1: Ethyl Diphenylphosphinate can be synthesized via photochemical reactions. [] Specifically, UV irradiation of O-ethyl S-n-propyl phenylphosphonothioate in ethanol leads to the formation of Ethyl Diphenylphosphinate through a photoarylation process. [] This reaction involves the sensitized photoreduction of the starting material by aromatic hydrocarbons like benzene. []
Q2: Are there any studies investigating the reaction kinetics of Ethyl Diphenylphosphinate?
A2: Yes, research has been conducted on the kinetics of Ethyl Diphenylphosphinate reacting with Phenylmagnesium Bromide. [] While the specific details of the kinetic study were not provided in the abstract, this research area highlights the interest in understanding the reactivity and potential applications of this compound.
Q3: Can Ethyl Diphenylphosphinate be synthesized using palladium-catalyzed reactions?
A3: Interestingly, while not directly synthesized in the study, Ethyl Diphenylphosphinate is structurally similar to compounds produced via a less common palladium-catalyzed Hirao reaction. [] This modified reaction utilizes Palladium(II) Acetate [Pd(OAc)2] to couple arylboronic acids with reagents like diethyl phosphite, ultimately yielding diethyl arylphosphonates. [] Given the structural similarities, this suggests potential alternative synthetic routes for Ethyl Diphenylphosphinate using modified palladium-catalyzed coupling reactions.
Q4: What is the role of computational chemistry in understanding the reactions involving compounds similar to Ethyl Diphenylphosphinate?
A4: Theoretical calculations play a crucial role in elucidating the mechanisms of reactions involving compounds similar to Ethyl Diphenylphosphinate. For example, in the palladium-catalyzed coupling of phenylboronic acid with diphenylphosphine oxide, computations revealed a unique catalytic cycle. [] This cycle involves the addition of a phenyl anion and the tautomeric form of the phosphine oxide to the palladium catalyst. [] This highlights the power of computational chemistry in providing mechanistic insights into these reactions, potentially guiding the development of new synthetic strategies for Ethyl Diphenylphosphinate and related compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione](/img/structure/B161107.png)


![(2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B161115.png)







![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)


